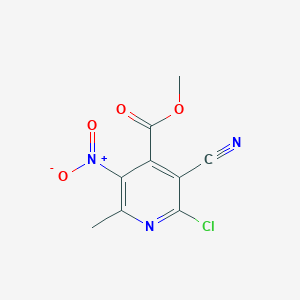
Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is a chemical compound with the molecular formula C9H6ClN3O4 and a molecular weight of 255.61 g/mol . This compound is known for its unique structure, which includes a nitro group, a cyano group, and a chloro group attached to an isonicotinate backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate typically involves multiple steps. One common synthetic route includes the nitration of methyl isonicotinate, followed by chlorination and cyanation reactions. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .
In industrial production, the compound is synthesized in bulk using similar methods but with optimized reaction conditions to maximize yield and purity. The process may involve the use of catalysts and advanced purification techniques to achieve the desired quality of the final product .
Análisis De Reacciones Químicas
Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano and chloro groups also contribute to its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate can be compared with other similar compounds, such as:
- Methyl 3-cyano-5-methoxyisonicotinate
- Methyl 2-chloro-3-cyanoisonicotinate
- Methyl 2-chloro-5-nitroisonicotinate
These compounds share similar structural features but differ in the position and type of substituents on the isonicotinate backbone. The unique combination of the nitro, cyano, and chloro groups in this compound gives it distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H6ClN3O4 |
|---|---|
Peso molecular |
255.61 g/mol |
Nombre IUPAC |
methyl 2-chloro-3-cyano-6-methyl-5-nitropyridine-4-carboxylate |
InChI |
InChI=1S/C9H6ClN3O4/c1-4-7(13(15)16)6(9(14)17-2)5(3-11)8(10)12-4/h1-2H3 |
Clave InChI |
QPUWBHSGEGEBOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=N1)Cl)C#N)C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


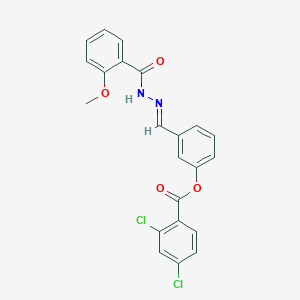
![ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012317.png)
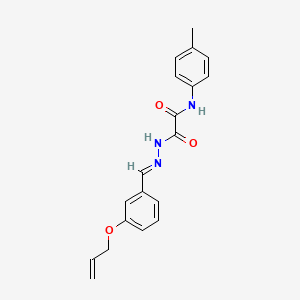
![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12012328.png)
![4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate](/img/structure/B12012336.png)
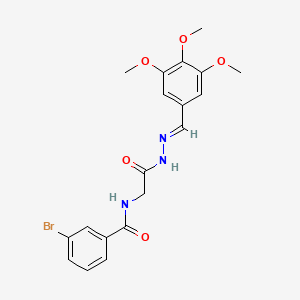
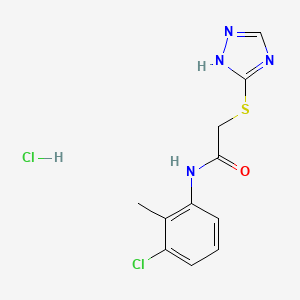
![3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12012348.png)

![N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12012354.png)

![N-(2,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12012364.png)
![3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12012368.png)

